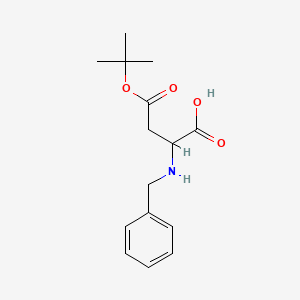

(R)-2-(benzylamino)-4-(tert-butoxy)-4-oxobutanoic acid

Description

“(R)-2-(Benzylamino)-4-(tert-butoxy)-4-oxobutanoic acid” is a chiral aspartic acid derivative with a molecular formula of C₁₅H₂₀O₄N (calculated based on structural analogs) and a molecular weight of 264.32 g/mol . Its structure features a benzylamino group (-NH-benzyl) at the second carbon and a tert-butoxy ester (-O-tert-butyl) at the fourth carbon of the butanoic acid backbone. This compound is often utilized as a building block in peptide synthesis and medicinal chemistry due to its stereochemical stability and protective group compatibility.

Properties

Molecular Formula |

C15H21NO4 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-12(14(18)19)16-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,18,19) |

InChI Key |

CARUOMVHHZHGHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis often begins with commercially available or readily synthesized amino acids or their derivatives, such as succinic acids or related intermediates. For instance, the process may involve:

- Reacting succinic anhydride with amino acids (e.g., DL-alanine) to form intermediate monocarboxylic acids.

- Cyclization reactions facilitated by hexamethyldisilazane (HMDS) to generate cyclic intermediates.

Formation of the Benzylamino Group

The benzylamine moiety is introduced via amide bond formation through coupling reactions:

- Using carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents.

- Reacting with (benzyloxy)phenyl)methanamine derivatives, which are prepared via alkylation of phenols with benzyl bromides in the presence of potassium carbonate (K₂CO₃).

- The coupling typically occurs in dry dimethylformamide (DMF) at room temperature, monitored by high-performance liquid chromatography (HPLC).

Incorporation of the tert-Butoxy Group

The tert-butoxy group is introduced as a protecting group for the hydroxyl or carboxyl functionalities:

- Using tert-butyl esters or carbamates, often via reaction with tert-butyl halides or tert-butoxycarbonyl (Boc) groups.

- Reduction or deprotection steps are employed later to yield the free acid form.

Stereochemical Control

Achieving the (R)-configuration involves chiral starting materials or chiral catalysts, with enantiomeric purity confirmed via chiral chromatography or spectroscopic methods such as NMR.

Specific Synthetic Routes

Patent-Based Method (JP2013523605A)

According to the patent, the synthesis involves:

- Reacting a precursor compound with halogenated benzyl compounds to form benzylated intermediates.

- Using Grignard reagents derived from 2,4,5-trifluorobromobenzene and magnesium to attach aromatic groups.

- Reducing the benzyl-protected intermediates with palladium carbon catalysts to remove benzyl groups and introduce protecting groups like tert-butoxy.

This method emphasizes the use of electrophilic aromatic substitution, Grignard chemistry, and catalytic hydrogenation for stereoselective synthesis.

Laboratory-Scale Synthesis (Research Publications)

Research articles describe multi-step syntheses involving:

- Alkylation of phenols to generate benzyl derivatives.

- Reduction of nitrile groups to amines.

- Coupling with succinamic acids or similar intermediates.

- Use of chiral auxiliaries or enantioselective catalysts to ensure the (R)-stereochemistry.

Data Table Summarizing Key Steps

Research Findings and Considerations

- Stereochemistry : Achieving high enantiomeric purity requires chiral catalysts or starting from chiral precursors, as demonstrated in multiple studies.

- Yield and Purity : Typical yields range from 70% to 90%, with purity exceeding 97% confirmed via NMR, HRMS, and HPLC.

- Reaction Conditions : Mild conditions (room temperature, inert atmosphere) are preferred to maintain stereochemical integrity and functional group stability.

- Scale-up Potential : The synthesis routes are adaptable for large-scale production, especially the patent-based methods, which are optimized for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-L-aspartic acid 4-tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-Benzyl-L-aspartic acid 4-tert-butyl ester is utilized in several scientific research fields:

Chemistry: It is used as a building block in organic synthesis and peptide chemistry.

Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-L-aspartic acid 4-tert-butyl ester involves its interaction with specific molecular targets. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in enzymes or receptors. The ester group can undergo hydrolysis, releasing the active L-aspartic acid derivative, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Table 1: Substituent Variations in 4-Oxobutanoic Acid Derivatives

Key Observations :

- Positional Isomerism: The placement of the benzylamino group at position 2 (target compound) versus position 4 () significantly alters solubility and reactivity. Tert-butoxy esters (e.g., in the target compound) enhance steric protection of the carbonyl group, slowing hydrolysis compared to smaller esters (e.g., methoxy in ) .

- Amino Group Modifications: Boc-protected analogs () exhibit improved stability under acidic conditions, making them preferable in solid-phase peptide synthesis. In contrast, the dimethylamino group in ’s compound may enhance membrane permeability .

Stereochemical and Functional Group Comparisons

Table 2: Stereochemical and Functional Group Variations

Key Observations :

- Stereochemistry : The R-configuration in the target compound ensures compatibility with enzymatic systems in chiral synthesis, whereas S-configuration analogs () may exhibit divergent binding affinities .

- Ester Groups : Tert-butoxy esters (target compound) offer superior stability over methoxy () or unmodified carbonyl groups (), critical for in vivo applications .

Biological Activity

(R)-2-(benzylamino)-4-(tert-butoxy)-4-oxobutanoic acid, a chiral compound with the molecular formula C15H20O4, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

- Molecular Weight : 264.32 g/mol

- IUPAC Name : (R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid

- Functional Groups : Contains a benzylamino group, a tert-butoxy group, and an oxobutanoic acid moiety, contributing to its unique reactivity and solubility in biological systems.

1. Therapeutic Applications

This compound has been investigated for various therapeutic applications. Preliminary studies indicate that it may possess anti-inflammatory properties, potentially inhibiting the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. These findings suggest that the compound could be beneficial in treating inflammatory diseases .

The compound's mechanism of action involves interactions with biological macromolecules like proteins and nucleic acids. Research indicates that its structural features allow for specific binding interactions that may modulate signaling pathways associated with inflammation and other biological processes .

Synthesis Methods

Several synthesis routes have been reported for producing this compound, focusing on yield and purity:

These methods highlight the versatility in synthesizing this compound while considering environmental impacts.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a mouse model of LPS-induced inflammation. The results showed significant suppression of IL-6 and TNF-α levels in liver tissues, indicating its potential as an anti-inflammatory agent without hepatotoxicity .

Case Study 2: Cytokine Inhibition

In vitro tests demonstrated that the compound effectively inhibited mRNA expression of inflammatory cytokines in cultured cells. Compounds structurally similar to this compound were also tested, revealing varying degrees of activity based on structural modifications .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. A comparison with structurally similar compounds reveals distinct biological activities:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-2-(2-(tert-butoxy)-2-oxoethyl)-4-methylpentanoic acid | 112245-04-2 | 0.97 |

| (R)-4-(tert-butoxy)-2-ethyl-4-oxobutanoic acid | 210048-05-8 | 0.97 |

| 4-(tert-butoxy)-4-oxobutanoic acid | 15026-17-2 | 0.90 |

This table illustrates how variations in structure can lead to different biological profiles, emphasizing the importance of stereochemistry in drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-(benzylamino)-4-(tert-butoxy)-4-oxobutanoic acid, and how is enantiomeric purity ensured?

- Methodological Answer : The synthesis typically involves chiral starting materials and protective group strategies. For instance, the benzylamino group can be introduced via reductive amination of a ketone intermediate using benzylamine and a reducing agent like sodium cyanoborohydride. The tert-butoxy group is often incorporated via alkylation with tert-butyl bromoacetate under basic conditions (e.g., sodium hydride) . Enantiomeric purity is ensured using chiral chromatography (e.g., HPLC with a chiral stationary phase) or by employing asymmetric catalysis during critical steps. Nuclear magnetic resonance (NMR) and polarimetry are used to confirm stereochemical integrity .

Q. What characterization techniques are critical for verifying the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR confirm the presence of the benzylamino (δ ~7.3 ppm for aromatic protons), tert-butoxy (δ ~1.2 ppm for methyl groups), and oxobutanoic acid moieties.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNO).

- Infrared (IR) spectroscopy : Identifies carbonyl stretches (~1700 cm for ester and carboxylic acid groups) .

Q. How does the tert-butoxy group influence the compound’s reactivity in downstream applications?

- Methodological Answer : The tert-butoxy group acts as a steric hindrance, protecting the adjacent carbonyl from nucleophilic attack during synthetic modifications. It also enhances solubility in organic solvents, facilitating reactions like amide coupling or ester hydrolysis. Deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the free carboxylic acid for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Use of palladium catalysts for efficient coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.

- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during sensitive steps like tert-butoxy group introduction.

- Purification techniques : Flash chromatography or recrystallization enhances purity. Recent studies report yields >70% when using optimized tert-butyl bromoacetate alkylation .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

- Methodological Answer : Comparative analysis of analogs reveals:

- Ethyl vs. benzylamino substitution : Ethyl analogs (e.g., (R)-4-(tert-butoxy)-2-ethyl-4-oxobutanoic acid) show reduced enzyme inhibition due to lower aromatic interaction potential .

- Hydroxy vs. tert-butoxy groups : Hydroxy derivatives exhibit enhanced metabolic stability but lower lipophilicity, impacting cell membrane penetration .

- Data from enzyme inhibition assays (IC values) and molecular docking studies guide structure-activity relationship (SAR) models .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or enantiomeric impurities. Steps include:

- Reproducibility checks : Validate results across multiple assays (e.g., fluorescence polarization vs. radiometric assays).

- Enantiomer separation : Use chiral columns to isolate (R)- and (S)-forms for independent testing.

- Meta-analysis : Pool data from studies like those on tert-butoxy analogs (e.g., ) to identify trends. For example, conflicting apoptosis induction data in tumor cells may stem from differential expression of target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.